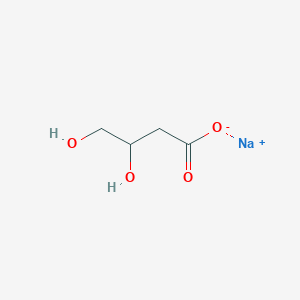3,4-Dihydroxybutanoic Acid Sodium Salt
CAS No.:
Cat. No.: VC17974511
Molecular Formula: C4H7NaO4
Molecular Weight: 142.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C4H7NaO4 |
|---|---|
| Molecular Weight | 142.09 g/mol |
| IUPAC Name | sodium;3,4-dihydroxybutanoate |
| Standard InChI | InChI=1S/C4H8O4.Na/c5-2-3(6)1-4(7)8;/h3,5-6H,1-2H2,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | NOWFAQVJTIYOTK-UHFFFAOYSA-M |
| Canonical SMILES | C(C(CO)O)C(=O)[O-].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
3,4-Dihydroxybutanoic Acid Sodium Salt is systematically named as the sodium salt of 3,4-dihydroxybutanoic acid. Its IUPAC name, sodium 3,4-dihydroxybutanoate, reflects the carboxylate anion () and hydroxyl groups at carbons 3 and 4 . The parent acid (3,4-dihydroxybutanoic acid, CAS 1518-61-2) has a molecular formula of , which upon deprotonation and sodium salt formation, yields the ionic compound .
Table 1: Key Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 40951-20-0 | |
| Molecular Formula | ||
| Molecular Weight | 120.10 g/mol | |
| Solubility | Water (slight, heated), DMSO | |
| Parent Acid CAS | 1518-61-2 |
Stereochemical Considerations
The compound exists in stereoisomeric forms, with the (S)-enantiomer being a naturally occurring metabolite in humans . This enantiomeric specificity influences its biological activity, particularly in neurotransmitter regulation and metabolic disorders like succinic semialdehyde dehydrogenase (SSADH) deficiency .
Physicochemical Properties and Stability
Solubility and Ionization Behavior
The sodium salt enhances aqueous solubility compared to the parent acid. It dissolves slightly in water when heated and in DMSO with sonication . The predicted pKa of the parent acid is approximately 4.27, reflecting moderate acidity influenced by the two hydroxyl groups .
Biological Significance and Metabolic Pathways
Role in GABA Metabolism
3,4-Dihydroxybutanoic Acid Sodium Salt is intricately linked to gamma-aminobutyric acid (GABA) catabolism. In SSADH deficiency, a rare autosomal recessive disorder, impaired GABA degradation leads to elevated levels of this compound in urine and serum, correlating with neurological symptoms such as ataxia and developmental delays .
Applications in Scientific Research
Biochemical Assays and Metabolic Studies
The compound is utilized as a substrate in enzymatic assays to study SSADH activity and GABAergic dysfunction . Its water solubility facilitates kinetic analyses under physiological conditions.
Pharmaceutical Intermediates
As a precursor to lactones and furanones, it enables the synthesis of bioactive molecules with potential therapeutic applications . Industrial production methods often employ glucose oxidation followed by sodium hydroxide neutralization, though detailed protocols remain proprietary .
Comparative Analysis with Structural Analogues
Sodium 3-Hydroxybutyrate (CAS 150-83-4)
This structural isomer differs in hydroxyl group placement (position 3 vs. 3,4) and molecular weight (126.09 g/mol vs. 120.10 g/mol) . Unlike 3,4-dihydroxybutanoate, sodium 3-hydroxybutyrate is a ketone body implicated in energy metabolism during fasting .
Table 2: Comparative Properties of Sodium Salts
| Property | 3,4-Dihydroxybutanoate | 3-Hydroxybutyrate |
|---|---|---|
| CAS Number | 40951-20-0 | 150-83-4 |
| Molecular Formula | ||
| Biological Role | GABA metabolism, neurodegeneration | Ketogenesis, energy homeostasis |
| Solubility | Water (slight) | Water (high) |
Functional Contrasts with Myo-Inositol and Ribonic Acid
While myo-inositol (a six-carbon cyclic polyol) modulates insulin signaling, 3,4-dihydroxybutanoate’s smaller structure allows unique interactions with metabolic enzymes like SSADH . Ribonic acid, a five-carbon sugar acid, shares renal associations but lacks the neurochemical relevance of 3,4-dihydroxybutanoate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume